3-Bromo-6-cyano-2-methoxybenzoic acid
Overview
Description
“3-Bromo-6-cyano-2-methoxybenzoic acid” is a chemical compound with the molecular formula C9H6BrNO3. It contains a benzoic acid group (-COOH), a bromo group (-Br), a cyano group (-CN), and a methoxy group (-OCH3) attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a simple benzoic acid or a derivative, and then introducing the bromo, cyano, and methoxy groups in subsequent reactions. The exact methods would depend on the positions of these groups on the benzene ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring, with the bromo, cyano, methoxy, and carboxylic acid groups attached at the 3rd, 6th, 2nd, and 1st positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing effects of the bromo and cyano groups, and the electron-donating effect of the methoxy group. It could undergo various reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and cyano groups would likely make it somewhat soluble in polar solvents .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “3-Bromo-6-cyano-2-methoxybenzoic acid” would require appropriate safety measures. It’s important to avoid contact with skin and eyes, and to avoid inhaling any dust or vapors. Always use in a well-ventilated area and wear appropriate personal protective equipment .
Future Directions
Properties
IUPAC Name |
3-bromo-6-cyano-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-6(10)3-2-5(4-11)7(8)9(12)13/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQPVUUMXATMCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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